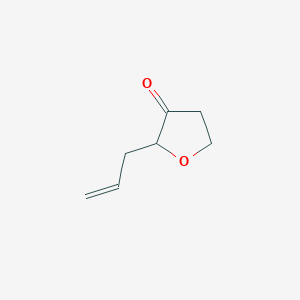

2-allyldihydrofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

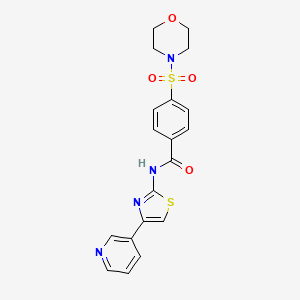

The molecular structure of 2-allyldihydrofuran-3(2H)-one consists of a furan ring, a double bond within the ring, and a carbonyl group at position three. The InChI code for this compound is 1S/C7H10O2/c1-2-3-7-6 (8)4-5-9-7/h2,7H,1,3-5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-allyldihydrofuran-3(2H)-one include a molecular weight of 126.16 . It is stored at a temperature of 4°C . The compound is in liquid form .Scientific Research Applications

Synthesis Enhancement in Chemical Reactions

- Synthesis of Cinnamyl Substituted Dihydrofuranones : 2-Allyldihydrofuran-3(2H)-one has been used in the Heck cross-coupling reaction to synthesize 3-cinnamyl derivatives. These compounds were analyzed using NMR spectroscopy, mass spectrometry, and X-ray diffraction, indicating its utility in complex synthesis processes (Ghochikyan et al., 2020).

Organometallic Complexes and Catalysis

- Formation of Organometallic Complexes : The compound has been involved in the formation of allyldicyclopentadienyltitanium(III) complexes. These complexes are monomeric in benzene solution and demonstrate interesting properties like having one unpaired electron per molecule, highlighting its potential in organometallic chemistry (Martin & Jellinek, 1967).

Electrophilic Cyanation

- Utilization as Electrophilic Cyanating Agents : 2-Allyldihydrofuran-3(2H)-one derivatives have been identified as effective electrophilic cyanating agents. This application is significant for the chemoselective cyanation of amino, thiol, and carbon nucleophiles (Kim et al., 2005).

Catalytic Reactions

- Hydroallylation of Vinylarenes and 1,3-Dienes : A carbodicarbene–rhodium complex has been used to promote hydroallylation of vinyl arenes and 1,3-dienes, involving allyltrifluoroborates and an alcohol. This showcases the compound's role in catalytic reactions and its versatility (Marcum et al., 2019).

Fluorine Chemistry

- Carbon-Fluorine Bond Activation : The compound has facilitated nucleophilic 5-endo-trig cyclisation in difluorohomoallylic alcohols, leading to the formation of fluorinated furan derivatives. This application is significant in fluorine chemistry, given the importance of fluorine-containing compounds in pharmaceuticals and agrochemicals (Fujita et al., 2018).

Solvent Applications

- Use in Organometallic and Biphasic Reactions : The compound has been discussed in the context of solvent applications, specifically its role in organometallic reactions and biphasic reactions. Its properties make it a suitable substitute for other solvents in various chemical processes (Aycock, 2007).

Kinetic Modeling and Combustion Studies

- Oxidation Under Engine-Relevant Conditions : 2-Allyldihydrofuran-3(2H)-one derivatives have been studied for their oxidation in rapid compression machines, providing insights into ignition delays and reaction intermediates. This information is valuable for understanding the combustion behavior of tetrahydrofurans, especially in the context of biofuels (Fenard et al., 2017).

Biomass-Derived Solvent Applications

- Use in Organic Chemistry : Derived from renewable resources, 2-allyldihydrofuran-3(2H)-one and its derivatives are being explored as alternative solvents in organic chemistry. Their properties like low miscibility with water and high stability make them suitable for various synthetic applications, including those in the pharmaceutical industry (Pace et al., 2012).

properties

IUPAC Name |

2-prop-2-enyloxolan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-7-6(8)4-5-9-7/h2,7H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMBZFWUEMTXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(=O)CCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-allyldihydrofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)